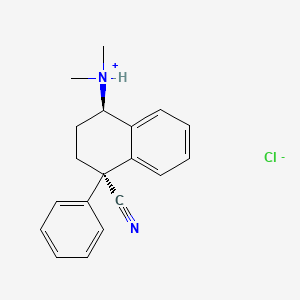
1-Naphthonitrile, 1,2,3,4-tetrahydro-4-(dimethylamino)-1-phenyl-, hydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthonitrile, 1,2,3,4-tetrahydro-4-(dimethylamino)-1-phenyl-, hydrochloride, (E)- is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a naphthonitrile core, a tetrahydro ring, and a dimethylamino group, making it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include nitriles, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-pressure reactors, temperature control systems, and advanced purification techniques ensures the efficient production of high-purity 1-Naphthonitrile, 1,2,3,4-tetrahydro-4-(dimethylamino)-1-phenyl-, hydrochloride, (E)- .
化学反応の分析
Types of Reactions
1-Naphthonitrile, 1,2,3,4-tetrahydro-4-(dimethylamino)-1-phenyl-, hydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphthoquinones, while reduction reactions may yield tetrahydronaphthalenes .
科学的研究の応用
1-Naphthonitrile, 1,2,3,4-tetrahydro-4-(dimethylamino)-1-phenyl-, hydrochloride, (E)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthonitrile, 1,2,3,4-tetrahydro-4-(dimethylamino)-1-phenyl-, hydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydro-1-naphthol
- 1,2,3,4-Tetrahydro-1-naphthylamine
- 1,2,3,4-Tetrahydro-1-naphthoic acid
Uniqueness
1-Naphthonitrile, 1,2,3,4-tetrahydro-4-(dimethylamino)-1-phenyl-, hydrochloride, (E)- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
52371-46-7 |
|---|---|
分子式 |
C19H21ClN2 |
分子量 |
312.8 g/mol |
IUPAC名 |
[(1R,4S)-4-cyano-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H20N2.ClH/c1-21(2)18-12-13-19(14-20,15-8-4-3-5-9-15)17-11-7-6-10-16(17)18;/h3-11,18H,12-13H2,1-2H3;1H/t18-,19+;/m1./s1 |
InChIキー |
KXEHYHACSHCZFC-VOMIJIAVSA-N |
異性体SMILES |
C[NH+](C)[C@@H]1CC[C@](C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-] |
正規SMILES |
C[NH+](C)C1CCC(C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


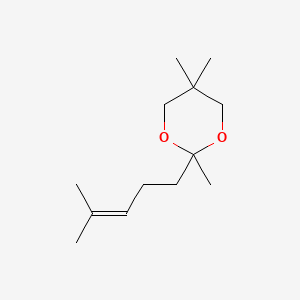
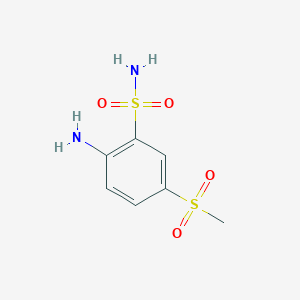
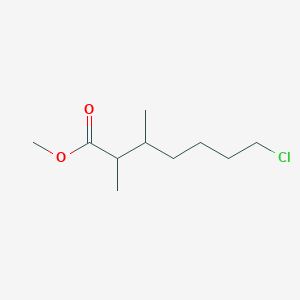
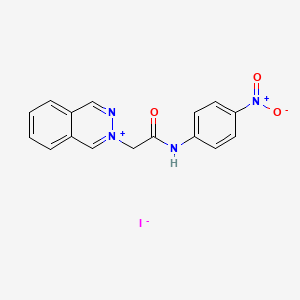
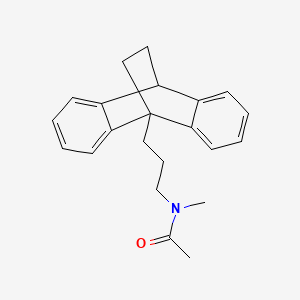
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
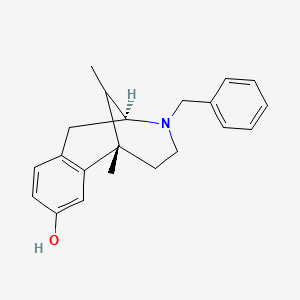
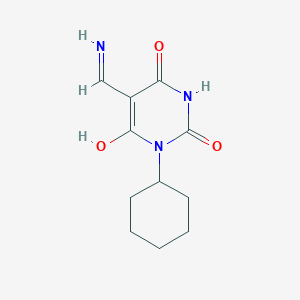
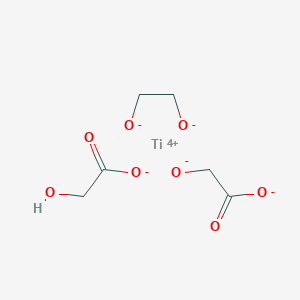
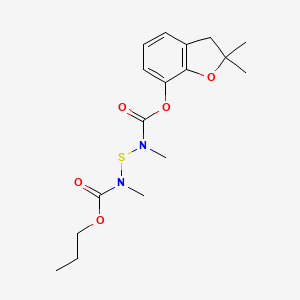


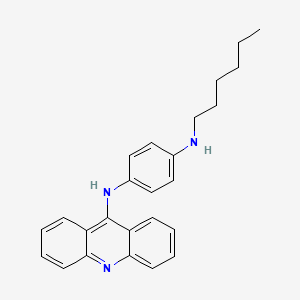
![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
